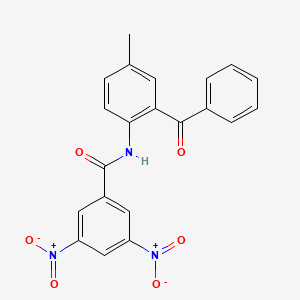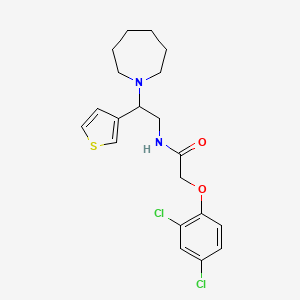![molecular formula C15H25NO4 B2525706 2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 2470280-20-5](/img/structure/B2525706.png)
2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. These compounds are known for their pharmacological activities and are used in various fields of research and industry. The specific structure of this compound, featuring a cyclopropyl group and an oxycarbonyl-protected piperidine ring, makes it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route to prepare 2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid involves the following steps:
Formation of the Piperidine Ring: : The piperidine ring can be synthesized starting from simple amines and carbonyl compounds, often through reductive amination or cyclization reactions.
Introduction of the Cyclopropyl Group: : Cyclopropyl groups can be introduced via cyclopropanation reactions, typically using reagents like diazo compounds or Simmons-Smith cyclopropanation.
Protection with Oxycarbonyl Group: : The piperidine nitrogen can be protected by introducing the oxycarbonyl group using agents like tert-butyl chloroformate (Boc2O) in the presence of a base.
Industrial Production Methods
In industrial settings, these synthesis steps are often optimized for higher yields, purity, and cost-effectiveness. The use of automated flow reactors and catalysts can enhance the efficiency of each step.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to form different oxidized derivatives, typically using agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions, often employing hydrogenation catalysts or reducing agents like lithium aluminum hydride, can yield reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the cyclopropyl or piperidine rings, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids, oxygen.
Reduction: : Lithium aluminum hydride, palladium on carbon (Pd/C), hydrogen gas.
Substitution: : Halides, nucleophiles like amines, and alkoxides.
Major Products
科学研究应用
This compound has a variety of scientific research applications, including but not limited to:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential use in studying receptor binding and enzyme inhibition due to its piperidine structure.
Medicine: : Investigation as a lead compound in drug discovery for its potential pharmacological activities.
Industry: : Use in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid exerts its effects is often related to its ability to interact with biological targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the piperidine ring can participate in specific interactions with active sites. The exact molecular targets and pathways can vary based on the context of its use.
相似化合物的比较
Compared to similar piperidine derivatives, this compound is unique due to the presence of both the cyclopropyl and oxycarbonyl groups
List of Similar Compounds
3-Cyclopropylpiperidine
4-Oxycarbonylpiperidine derivatives
Other substituted piperidine carboxylic acids
属性
IUPAC Name |
2-[(3R,4S)-3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-7-6-11(8-13(17)18)12(9-16)10-4-5-10/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJSENKXINNJN-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
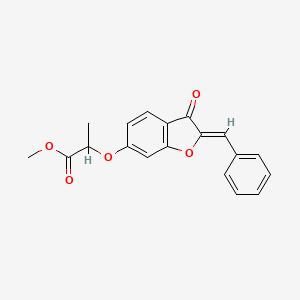
![3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid](/img/structure/B2525624.png)
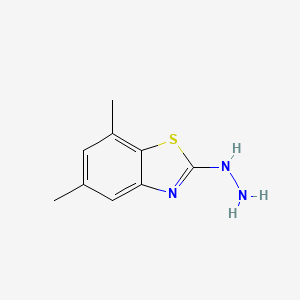
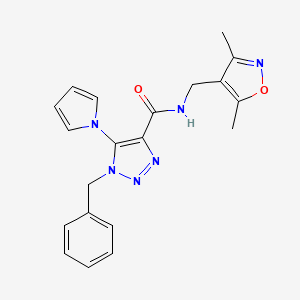
![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2525629.png)
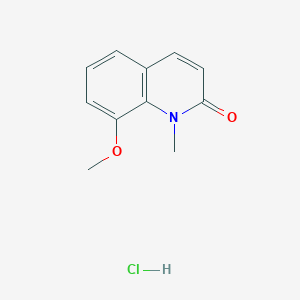
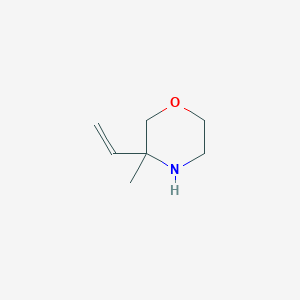
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2525632.png)
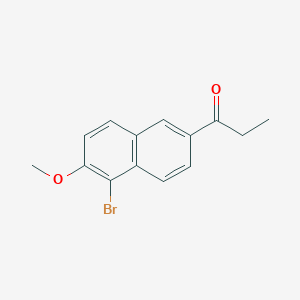

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)
